Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

Halofuginone synthesis Piperidine protection strategy Cbz orthogonality

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate, also catalogued as trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-46-7), is a fully Cbz-protected piperidine derivative bearing both N-benzyloxycarbonyl (N-Cbz) and O-benzyloxycarbonyl (O-Cbz) groups. With a molecular formula of C₂₄H₂₇NO₆ and a molecular weight of 425.48 g·mol⁻¹, it belongs to the class of heterocyclic intermediates employed in the convergent synthesis of the quinazolinone alkaloid halofuginone, a veterinary coccidiostat and an investigational anti-fibrotic and anti-cancer agent.

Molecular Formula C24H27NO6
Molecular Weight 425.5 g/mol
Cat. No. B12286302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3
InChIKeyLFKLNTHVFMHRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate: A Bis-Cbz-Protected Piperidine Intermediate for Halofuginone Synthesis


Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate, also catalogued as trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-46-7), is a fully Cbz-protected piperidine derivative bearing both N-benzyloxycarbonyl (N-Cbz) and O-benzyloxycarbonyl (O-Cbz) groups . With a molecular formula of C₂₄H₂₇NO₆ and a molecular weight of 425.48 g·mol⁻¹, it belongs to the class of heterocyclic intermediates employed in the convergent synthesis of the quinazolinone alkaloid halofuginone, a veterinary coccidiostat and an investigational anti-fibrotic and anti-cancer agent [1]. The compound's defining structural feature is the simultaneous protection of the piperidine nitrogen and the 3-hydroxyl group, a dual-protection strategy that distinguishes it from the more widely described mono-N-Cbz analog (CAS 1091605-42-3) and that has implications for synthetic orthogonality, intermediate stability, and procurement cost .

Why Generic Substitution of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate Is Not Advisable Without Comparative Data


Piperidine-based intermediates for halofuginone synthesis exist in several protection states—mono-N-Cbz, mono-N-Boc, unprotected hydroxy, and the fully protected N,O-bis-Cbz form represented by this compound [1]. Each protection state dictates distinct reactivity, solubility, and compatibility with downstream ligation conditions. The mono-N-Cbz analog (CAS 1091605-42-3) leaves the 3-hydroxyl group free, which can lead to competing O-alkylation during the quinazolinone fragment coupling step, reducing ligation yield and generating purification-intensive by-products [2]. Conversely, the bis-Cbz compound locks both nucleophilic sites, enabling cleaner fragment union and simplifying chromatographic work-up [2]. Procurement specialists and medicinal chemistry teams who interchange these intermediates without verifying the protection state risk introducing impurities, lowering step yields, and incurring hidden re-purification costs that erase any upfront price advantage .

Quantitative Differentiation Evidence for Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate vs. Closest Analogs


Orthogonal Protection: Dual-Cbz vs. Mono-Cbz Intermediate in Halofuginone Fragment Ligation

The bis-Cbz compound features both N-Cbz and O-Cbz protection, whereas its most direct analog, trans-N-benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS 1091605-42-3), bears only N-Cbz protection, leaving the 3-hydroxyl group free . In the convergent synthesis of halofuginone, the piperidine fragment must be coupled to a 7-bromo-6-chloro-4(3H)-quinazolinone electrophile; a free hydroxyl group can compete as a nucleophile, generating O-alkylated by-products that co-elute with the desired N-alkylated product during chromatography [1]. The bis-Cbz compound eliminates this chemoselectivity problem by masking both nucleophilic sites, a distinction confirmed by the observation that industrial halofuginone processes employing bis-protected intermediates report simplified purification profiles [1].

Halofuginone synthesis Piperidine protection strategy Cbz orthogonality

Synthetic Route Efficiency: Novel Mislow-Evans Route to the Cbz-Protected Piperidine Intermediate vs. Prior Art

The Chengda Pharmaceuticals patent (US 12,410,131 B2) discloses a two-step Mislow-Evans rearrangement–Lewis acid cyclization sequence that delivers the mono-N-Cbz intermediate (Formula I, the immediate precursor to the bis-Cbz compound) in 78% isolated yield and 96% HPLC purity [1]. The patent explicitly contrasts this performance with earlier routes: Route VI achieved a total yield of only 0.5% and required hazardous NaH; Route VII employed a lengthy Boc–Grignard–Luche reduction–deprotection–Cbz re-protection sequence plagued by low trans-selectivity and difficult magnesium salt waste treatment; Route VIII used expensive Grubbs catalyst [1]. The bis-Cbz target compound is prepared from this high-purity mono-Cbz intermediate via additional Cbz protection of the 3-hydroxyl group, meaning its quality directly inherits the efficiency gains of the patented route [2].

Halofuginone intermediate synthesis Mislow-Evans rearrangement Process chemistry yield

Procurement Cost Premium: Bis-Cbz vs. Mono-Cbz Piperidine Intermediate

The bis-Cbz compound (CAS 1091605-46-7) carries a substantial procurement cost premium relative to the mono-N-Cbz analog (CAS 1091605-42-3), reflecting the additional synthetic step of O-Cbz protection and the higher molecular complexity . Fujifilm Wako lists the bis-Cbz compound at approximately 67,800 JPY per milligram (~450 USD/mg at current exchange rates) for research-grade material, while the mono-N-Cbz analog is available from Aladdin Scientific at approximately 267 USD for a quantity sufficient for multi-milligram use . This cost differential is consistent with the added synthetic effort and the compound's role as a late-stage, fully protected intermediate rather than an early-stage building block .

Chemical procurement Protected intermediate pricing Cost-per-mg comparison

Physicochemical Property Differentiation: Molecular Weight and Solubility Profile

The bis-Cbz compound (MW = 425.48 g·mol⁻¹) is substantially larger than the mono-N-Cbz analog (MW = 291.34 g·mol⁻¹), a difference of 134.14 g·mol⁻¹ attributable to the additional O-Cbz group [1]. This mass difference has practical implications: the bis-Cbz compound requires ~46% more mass per mole of piperidine intermediate, affecting stoichiometric calculations in fragment coupling reactions [1]. Solubility data from vendor sources indicate that the bis-Cbz compound is soluble in chloroform, whereas the mono-N-Cbz analog is more broadly soluble in common organic solvents [2]. The bis-Cbz compound's limited solubility profile may necessitate specific solvent selection (chloroform or dichloromethane) for reaction setup, in contrast to the more flexible mono-Cbz analog [2].

Physicochemical properties Piperidine intermediate solubility Molecular weight comparison

Optimal Application Scenarios for Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate Based on Differentiation Evidence


Late-Stage Convergent Halofuginone Synthesis Requiring Chemoselective Fragment Coupling

In the final assembly of halofuginone, the piperidine fragment must be alkylated exclusively at the piperidine nitrogen with the 3-(2-oxopropyl) side chain of the quinazolinone electrophile [1]. The bis-Cbz compound ensures that only the deprotected piperidine nitrogen (after selective N-Cbz removal, if applicable) participates in the alkylation, while the O-Cbz group prevents competing O-alkylation at the 3-hydroxyl position. This chemoselectivity is critical for achieving high coupling yields and minimizing chromatographic purification burdens, as documented in the Chengda Pharmaceuticals patent family [1][2]. For kilogram-scale halofuginone production, the 78% yield and 96% purity achieved by the Mislow-Evans route to the precursor mono-Cbz intermediate translate directly into cost and quality advantages for the bis-Cbz material derived from it [2].

Medicinal Chemistry Exploration of Halofuginone Analogs with Modified Piperidine Fragments

When synthesizing halofuginone analogs for structure-activity relationship (SAR) studies, the fully protected bis-Cbz intermediate serves as a versatile branching point [1]. Selective deprotection of either the N-Cbz or O-Cbz group allows orthogonal functionalization: hydrogenolytic removal of the O-Cbz group liberates the 3-hydroxyl for esterification, etherification, or oxidation, while the N-Cbz group remains intact to protect the piperidine nitrogen during subsequent transformations [1]. This dual-protection strategy provides greater synthetic flexibility than the mono-N-Cbz intermediate, which offers only one protection handle and leaves the hydroxyl group permanently exposed unless re-protected .

Analytical Reference Standard for Halofuginone Impurity Profiling and Process Control

The bis-Cbz compound (and its closely related derivative N,O-Bis(benzyloxycarbonyl) Halofuginone, CAS 1246816-41-0) is a potential process-related impurity or intermediate marker in halofuginone drug substance manufacturing [1]. Its high purity (≥95% as specified by vendors such as AKSci and Santa Cruz Biotechnology) makes it suitable as an analytical reference standard for HPLC method development, retention time marking, and impurity limit testing in quality control laboratories supporting halofuginone API production [2]. The distinct retention behavior of the bis-protected species relative to mono-protected or deprotected piperidine intermediates enables robust chromatographic resolution and quantification [2].

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